molecular formula C9H9BrFN B6157328 3-(4-bromo-2-fluorophenyl)azetidine CAS No. 1260852-96-7

3-(4-bromo-2-fluorophenyl)azetidine

Cat. No.: B6157328
CAS No.: 1260852-96-7
M. Wt: 230.1
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Description

3-(4-bromo-2-fluorophenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-fluorophenyl)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-2-fluoroaniline.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. One common method involves the reaction of 4-bromo-2-fluoroaniline with an appropriate azetidine precursor under basic conditions.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-fluorophenyl)azetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, organometallic reagents, and nucleophiles such as amines and thiols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Ring-Opening Reactions: Acidic or basic conditions, along with nucleophiles such as water or alcohols, facilitate ring-opening.

Major Products Formed

The major products formed from these reactions include substituted azetidines, oxidized or reduced derivatives, and ring-opened compounds with various functional groups.

Scientific Research Applications

3-(4-bromo-2-fluorophenyl)azetidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound is used in the development of new materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-fluorophenyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, modulating the activity of its targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-2-fluorophenyl)azetidine
  • 3-(4-bromo-2-chlorophenyl)azetidine
  • 3-(4-bromo-2-methylphenyl)azetidine

Uniqueness

3-(4-bromo-2-fluorophenyl)azetidine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties

Properties

CAS No.

1260852-96-7

Molecular Formula

C9H9BrFN

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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